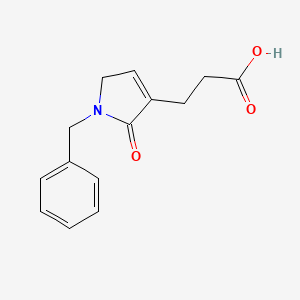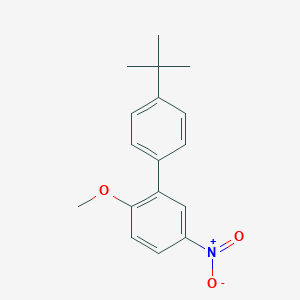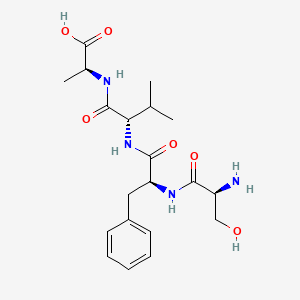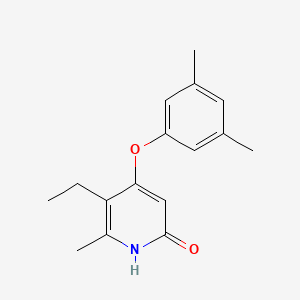
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is a chemical compound with the molecular formula C15H24N2O2 It is an ester derivative of benzoic acid, featuring two aminopropyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The aminopropyl groups are introduced through nucleophilic substitution reactions, where appropriate aminopropyl halides react with the benzoic acid ester under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aminopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester involves its interaction with specific molecular targets. The aminopropyl groups may facilitate binding to enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3,5-bis(aminomethyl)-, ethyl ester
- Benzoic acid, 3,5-bis(2-aminopropyl)-, ethyl ester
Uniqueness
Benzoic acid, 3,5-bis(3-aminopropyl)-, ethyl ester is unique due to the specific positioning of the aminopropyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
714276-84-3 |
|---|---|
分子式 |
C15H24N2O2 |
分子量 |
264.36 g/mol |
IUPAC名 |
ethyl 3,5-bis(3-aminopropyl)benzoate |
InChI |
InChI=1S/C15H24N2O2/c1-2-19-15(18)14-10-12(5-3-7-16)9-13(11-14)6-4-8-17/h9-11H,2-8,16-17H2,1H3 |
InChIキー |
DDWSNYJWTXGFPC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)CCCN)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12535661.png)



![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12535683.png)
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(3-iodophenyl)methanone](/img/structure/B12535684.png)
![Ethyl [1-(2-hydroxyethyl)-1H-pyrazol-4-yl]acetate](/img/structure/B12535695.png)
![13,15,28,30-tetrachloro-2,11,17,26-tetraoxahexacyclo[14.14.3.04,9.012,33.019,24.027,31]tritriaconta-1(31),4,6,8,12(33),13,15,19,21,23,27,29-dodecaene](/img/structure/B12535702.png)




![1,2-Benzenediol, 4-[[(3-methylbutyl)thio]methyl]-](/img/structure/B12535733.png)

